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molecular formula C13H17NO3 B1298612 2-(2-Morpholinoethoxy)benzaldehyde CAS No. 68997-45-5

2-(2-Morpholinoethoxy)benzaldehyde

Cat. No. B1298612
M. Wt: 235.28 g/mol
InChI Key: PVOHRJPUWBWZCV-UHFFFAOYSA-N
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Patent
US08637558B2

Procedure details

To dried dimethylformamide (20 ml) solution in which 4-(2-hydroxyethyl)morpholine (1 g, 7.62 mmol) was dissolved, sodium hydride (201.2 mg, 8.38 mmol) was slowly added under nitrogen at room temperature. The mixture was stirred for 30 minutes at room temperature, and 4-fluorobenzaldehyde (1.1 g, 8.86 mmol) in dried dimethylformamide (5 ml) was added over 10 minutes. The reaction mixture was stirred at room temperature for 18 hours until the initial reaction product disappeared. Subsequently, 20 ml of ice water was added to the resulting mixture, and the mixture was extracted with ethyl acetate and water. The organic layer was washed with water several times, dried over anhydrous magnesium sulfate, filtered and solvent-evaporated. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to afford the intermediate compound 4-(2-(morpholinoethoxy)benzaldehyde (1.42 g, 79%).
Quantity
201.2 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[H-].[Na+].F[C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1>CN(C)C=O>[O:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][O:1][C:15]2[CH:14]=[CH:13][CH:20]=[CH:19][C:16]=2[CH:17]=[O:18])[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
201.2 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
OCCN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours until the initial
Duration
18 h
CUSTOM
Type
CUSTOM
Details
reaction product
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent-evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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